molecular formula C16H18 B14623549 1,9,9-Trimethyl-4,9-dihydro-1H-fluorene CAS No. 59247-40-4

1,9,9-Trimethyl-4,9-dihydro-1H-fluorene

Cat. No.: B14623549
CAS No.: 59247-40-4
M. Wt: 210.31 g/mol
InChI Key: GBEYOVLNKBSKHL-UHFFFAOYSA-N
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Description

1,9,9-Trimethyl-4,9-dihydro-1H-fluorene is a specialized fluorene derivative of significant interest in the field of advanced materials research. Fluorene-based compounds are widely utilized as core building blocks in the synthesis of conjugated organometallic polymers and rigid-rod poly-yne complexes, which are critical for developing novel organic semiconductors and electronic materials . The fluorene unit provides a rigid, planar structure that facilitates electron delocalization, while substitutions at the 9-position can dramatically tune the compound's electronic properties and processability . This compound is valued for its potential application in the design of organic light-emitting diodes (OLEDs), photoconductors, and electron transport materials. Researchers employ it as a key intermediate to construct complex molecular architectures, including bimetallic complexes and polymers, for investigating charge transfer phenomena and optimizing material performance . As with many research chemicals, its mechanism of action in materials is based on its fundamental photophysical and electrochemical characteristics, which can be characterized to predict and explain its behavior in larger systems. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for personal, medicinal, or household use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

59247-40-4

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1,9,9-trimethyl-1,4-dihydrofluorene

InChI

InChI=1S/C16H18/c1-11-7-6-9-13-12-8-4-5-10-14(12)16(2,3)15(11)13/h4-8,10-11H,9H2,1-3H3

InChI Key

GBEYOVLNKBSKHL-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCC2=C1C(C3=CC=CC=C23)(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1,9,9 Trimethyl 4,9 Dihydro 1h Fluorene

Strategic Approaches to the Synthesis of the 1,9,9-Trimethyl-4,9-dihydro-1H-fluorene Core.

The construction of the this compound scaffold requires a multi-step approach involving the formation of the dihydrofluorene core, followed by the precise installation of the methyl substituents.

Cyclization Reactions and Ring-Closure Strategies for Dihydrofluorene Formation.

The formation of the dihydrofluorene core is a critical step in the synthesis of this compound. One plausible approach involves an intramolecular Friedel-Crafts-type reaction. This strategy would start with a suitably substituted biphenyl (B1667301) precursor. For instance, a 2-isopropyl-2'-methylbiphenyl derivative could undergo acid-catalyzed cyclization to form the five-membered ring, yielding a dihydrofluorene skeleton. The choice of catalyst and reaction conditions is crucial to prevent aromatization to a fully aromatic fluorene (B118485) system.

Another potential route is the reduction of a fluorenone precursor. This would involve the synthesis of a 1,9-dimethylfluoren-9-one, which could then be reduced to the corresponding fluorenol. Subsequent reduction of the alcohol and the aromatic system would lead to the desired dihydrofluorene.

Reaction Type Starting Material Reagents/Conditions Product
Intramolecular Friedel-Crafts2-Alkyl-2'-aryl biphenylLewis Acid (e.g., AlCl₃, SnCl₄) or Brønsted Acid (e.g., H₂SO₄)Dihydrofluorene derivative
Reduction of FluorenoneSubstituted Fluorenone1. NaBH₄ or LiAlH₄ 2. Catalytic Hydrogenation (e.g., H₂/Pd-C)Dihydrofluorene derivative

Installation and Modification of Alkyl Substituents on the Dihydrofluorene Framework.

The introduction of the three methyl groups at the 1, 9, and 9 positions can be achieved through several synthetic maneuvers. The gem-dimethyl group at the C9 position is typically installed by deprotonation of the fluorene or dihydrofluorene at the C9 position, followed by alkylation with a methyl halide. wikipedia.org The acidity of the C9 protons (pKa ≈ 22.6 in DMSO) facilitates this reaction. wikipedia.org To achieve dimethylation, a strong base such as an organolithium reagent or sodium hydride is used, followed by the addition of two equivalents of methyl iodide.

The installation of the methyl group at the C1 position is more challenging due to the lower reactivity of the aromatic C-H bonds compared to the C9 position. A Friedel-Crafts alkylation on a pre-formed 9,9-dimethyldihydrofluorene could be a viable option, though this may lead to a mixture of isomers. masterorganicchemistry.com A more controlled approach would involve a directed ortho-metalation strategy if a suitable directing group is present on the dihydrofluorene framework.

Substitution Position Reaction Type Reagents/Conditions Key Intermediates
C9, C9 (gem-dimethyl)Nucleophilic Alkylation1. Strong Base (e.g., n-BuLi, NaH) 2. Methyl Iodide (CH₃I)9-Fluorenyl anion
C1Friedel-Crafts AlkylationMethyl halide and Lewis Acid (e.g., AlCl₃)Arenium ion intermediate
C1Directed Ortho-MetalationDirecting group, organolithium reagent, then electrophileLithiated dihydrofluorene

Stereocontrolled Synthesis of Chiral Dihydrofluorene Derivatives.

The synthesis of enantiomerically pure this compound, where the methyl group at C1 creates a chiral center, requires a stereocontrolled approach. One strategy involves the use of a chiral auxiliary to direct the installation of the C1-methyl group. Alternatively, an asymmetric catalytic reaction, such as a chiral Lewis acid-catalyzed Friedel-Crafts alkylation, could be employed.

Resolution of a racemic mixture of the final compound or a key intermediate is another common method. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Functionalization and Derivatization Reactions of this compound.

The this compound molecule can undergo a variety of chemical transformations to introduce new functional groups, which can modulate its physical and biological properties.

Electrophilic and Nucleophilic Substitution Pathways on Fluorene-Derived Systems.

The aromatic rings of the dihydrofluorene system are susceptible to electrophilic aromatic substitution. wikipedia.org Reactions such as nitration, halogenation, and acylation can be carried out, with the position of substitution being directed by the existing alkyl groups. The methyl groups are activating and ortho-, para-directing. wikipedia.org Therefore, electrophilic attack is expected to occur at positions C2, C4, C5, and C7.

Nucleophilic aromatic substitution on the dihydrofluorene core is generally difficult unless the aromatic ring is activated by strong electron-withdrawing groups. nih.gov However, if a suitable leaving group, such as a halogen, is present on the aromatic ring, it can be displaced by strong nucleophiles under forcing conditions.

Reaction Reagents Expected Major Products
NitrationHNO₃, H₂SO₄Mixture of nitro-1,9,9-trimethyl-4,9-dihydro-1H-fluorenes
BrominationBr₂, FeBr₃Mixture of bromo-1,9,9-trimethyl-4,9-dihydro-1H-fluorenes
Friedel-Crafts AcylationAcyl chloride, AlCl₃Mixture of acetyl-1,9,9-trimethyl-4,9-dihydro-1H-fluorenes

Oxidative and Reductive Transformations of Dihydrofluorene Moieties.

The dihydrofluorene core can be oxidized to the corresponding aromatic fluorene. This can be achieved using various oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO₂). Further oxidation can lead to the formation of a fluorenone derivative. researchgate.net

Conversely, the aromatic rings of the fluorene system can be reduced under high pressure hydrogenation conditions, although this is a challenging transformation. A Birch reduction could potentially be used to selectively reduce one of the aromatic rings. The benzylic C9 position can also be a site for oxidative functionalization under certain conditions.

Pericyclic Reactions and Cycloadditions Involving Dihydrofluorene Precursors

Pericyclic reactions are a class of concerted chemical reactions characterized by a cyclic transition state. msu.edulibretexts.org These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are powerful tools in organic synthesis due to their high stereospecificity and atom economy. msu.edulibretexts.orgadichemistry.com A cycloaddition is a reaction in which two or more unsaturated molecules combine to form a cyclic adduct, with the formation of two new sigma bonds at the expense of pi bonds. libretexts.org

The most well-known example of a cycloaddition is the [4+2] Diels-Alder reaction, where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. nih.govyoutube.com Dihydrofluorene precursors, containing unsaturated regions, could potentially participate in such reactions. For a dihydrofluorene derivative to act as the diene component, it would need to possess a conjugated 1,3-diene system within its structure. Conversely, if it contains a reactive double bond, it could function as a dienophile.

Table 1: General Classes of Pericyclic Reactions

Reaction Type Description
Cycloaddition Two components combine to form a ring by creating two new σ-bonds. libretexts.org
Electrocyclic An intramolecular reaction where a conjugated system forms a ring by creating one new σ-bond. adichemistry.com
Sigmatropic A concerted rearrangement where a σ-bond moves across a conjugated system. libretexts.org

| Ene Reaction | An addition of an alkene with an allylic hydrogen to an enophile. libretexts.org |

Catalytic Approaches in Dihydrofluorene Synthesis and Reactivity

Catalysis offers efficient and selective methods for the synthesis and modification of complex organic molecules like dihydrofluorenes. Both transition metals and small organic molecules (organocatalysts), as well as enzymes (biocatalysts), play crucial roles in modern synthetic strategies.

Transition metal catalysis is a cornerstone for the construction of the fluorene core. nih.gov Palladium-catalyzed cross-coupling reactions are particularly effective for creating the biaryl linkage that defines the fluorene structure. Methods such as the Suzuki, Stille, and Kumada reactions are employed to synthesize fluorene-based compounds from halo-fluorenyl precursors. acs.orgnih.gov

For instance, a common strategy involves the intramolecular cyclization of 2-substituted biphenyl derivatives. A powerful method is the palladium-catalyzed tandem Suzuki cross-coupling and C-H activation/cyclization reaction, which can form substituted fluorenes in a single step from readily available starting materials. nih.gov Another approach utilizes the palladium-catalyzed cross-coupling of 1,1-diboronates with 2,2′-dibromobiphenyls to efficiently yield 9H-fluorene derivatives under mild conditions. organic-chemistry.org These methods highlight the power of transition metal catalysis to assemble the fundamental fluorene scaffold, which could then be further modified or reduced to the dihydrofluorene state.

Table 2: Examples of Palladium-Catalyzed Reactions for Fluorene Synthesis

Reaction Name Coupling Partners Catalyst System (Typical) Reference
Suzuki Coupling Organoboron compound + Organohalide Pd(PPh₃)₄, Base nih.gov
Stille Coupling Organostannane + Organohalide Pd(PPh₃)₄ acs.orgnih.gov
Kumada Coupling Grignard Reagent + Organohalide PdCl₂(dppf) acs.orgnih.gov

| Heck Coupling | Alkene + Organohalide | Pd(OAc)₂, Ligand, Base | acs.orgnih.gov |

Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical transformations. In the context of fluorene chemistry, organocatalytic methods have been developed for functionalization, particularly at the C-9 position. For example, the alkylation of fluorene with alcohols can be catalyzed by potassium tert-butoxide (t-BuOK), a strong base that acts as an organocatalyst, providing a greener route to 9-monoalkylfluorenes. While this applies to the fluorene core, similar principles could be adapted for the functionalization of dihydrofluorene precursors.

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, often with high selectivity and under mild, environmentally benign conditions. Research into the microbial degradation of fluorene has revealed enzymatic pathways for its functionalization. For instance, species of Pseudomonas and Arthrobacter have been shown to degrade fluorene. nih.govresearchgate.net The metabolic pathway often begins with monooxygenation at the C-9 position to form 9-fluorenol, which is then oxidized to 9-fluorenone. nih.gov Subsequent steps can involve dioxygenase-catalyzed ring cleavage. nih.govresearchgate.net

Furthermore, isolated enzymes have been used for the synthesis of fluorene derivatives. In one study, lipase (B570770) from porcine pancreas was used to catalyze the benzannulation of indene (B144670) dienes with benzoylacetonitrile, yielding functionalized fluorenes in good yields. thieme-connect.com This demonstrates the potential of biocatalysis not only for degradation but also for the targeted synthesis of complex fluorene-based structures. These enzymatic strategies could offer pathways for the selective oxidation or functionalization of dihydrofluorene scaffolds like this compound.

Advanced Spectroscopic and Spectrometric Characterization of 1,9,9 Trimethyl 4,9 Dihydro 1h Fluorene

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing insights into its photophysical properties.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. The part of a molecule responsible for this absorption is called a chromophore.

The parent fluorene (B118485) molecule is a well-known chromophore, exhibiting strong absorption bands in the UV region due to π → π* transitions within its conjugated aromatic system. ruc.dknist.gov The UV-Vis spectrum of 1,9,9-trimethyl-4,9-dihydro-1H-fluorene would be expected to differ significantly from that of fluorene. The hydrogenation at the C4 and C9 positions disrupts the fully conjugated π-system of the fluorene core. This interruption of conjugation typically results in a shift of the absorption maximum to shorter wavelengths (a hypsochromic or blue shift) and a decrease in the molar absorptivity (hypochromic effect), as the energy required for the electronic transition increases. youtube.com

The specific electronic transitions and the position of the absorption maxima (λmax) are influenced by the molecular structure and the solvent. libretexts.org While the primary chromophore is the biphenyl-like system remaining in the dihydrofluorene structure, the alkyl substituents (trimethyl groups) can have minor effects on the electronic transitions through inductive effects. A comparative study of the electronic transitions of fluorene and its analogues provides a basis for understanding these properties. ruc.dkosti.gov

Table 3: Typical UV-Vis Absorption Maxima for Fluorene Chromophores

Compound λmax (nm) Type of Transition
Fluorene ~260, ~300 π → π*

Note: This table presents generalized data for illustrative purposes. nist.govnist.gov

Fluorescence Spectroscopy for Luminescent Behavior and Quantum Yield Determinations

Fluorescence spectroscopy is a critical tool for investigating the luminescent properties of aromatic compounds like this compound. The core fluorene chromophore is known for its high photoluminescence quantum yield, making its derivatives promising for applications in organic light-emitting diodes (OLEDs).

The analysis of this compound would involve measuring its emission spectrum by exciting the molecule at a specific wavelength, typically corresponding to its maximum absorption. Fluorene derivatives generally exhibit intense blue fluorescence. The emission spectrum is expected to show a maximum emission wavelength (λem) in the ultraviolet or blue region of the electromagnetic spectrum, characteristic of the π-conjugated system of the fluorene moiety.

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a key parameter. It is defined as the ratio of photons emitted to the photons absorbed. For fluorene derivatives, ΦF values can be very high, often approaching 100% in solution. The determination for this compound would typically be carried out using a comparative method, with a well-characterized standard such as quinine sulfate or 9,10-diphenylanthracene. The quantum yields of thin films are also of significant interest for materials science applications and can be determined using a calibrated integrating sphere system.

Table 1: Expected Photoluminescence Properties for this compound

Parameter Expected Observation Significance
Absorption Max (λabs) UV region Corresponds to π-π* transitions of the fluorene core.
Emission Max (λem) Blue region (~390-420 nm) Characterizes the energy of the emitted photons after excitation.
Quantum Yield (ΦF) High (potentially >90% in solution) Indicates high fluorescence efficiency, crucial for optoelectronic applications.

| Stokes Shift | Small to moderate | The energy difference between absorption and emission maxima, related to structural relaxation in the excited state. |

Time-Resolved Spectroscopy for Excited-State Dynamics and Lifetimes

Time-resolved spectroscopy provides crucial insights into the dynamic processes that occur after photoexcitation. Techniques like time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy are used to measure the excited-state lifetime (τ) and understand the various decay pathways available to the molecule.

For a substituted fluorene derivative, the excited-state dynamics can be complex, involving processes such as internal conversion, intersystem crossing to the triplet state, and fluorescence. dss.go.thnist.gov The fluorescence lifetime (τF) is the average time the molecule spends in the excited singlet state before returning to the ground state via fluorescence. For fluorene derivatives, these lifetimes are typically on the order of nanoseconds. dss.go.th

The study of this compound would reveal the rate constants for radiative (fluorescence) and non-radiative decay pathways. The presence of multiple decay components in the fluorescence decay curve could indicate the existence of different conformers or complex relaxation dynamics within the excited state manifold. dss.go.th

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for molecular fingerprinting. researchgate.net These methods probe the vibrational modes of a molecule, providing a unique spectrum that is characteristic of its structure and functional groups.

The IR and Raman spectra of this compound would be dominated by vibrations associated with the substituted dihydrofluorene core. Key expected spectral features include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl and methylene groups, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the fluorene ring system.

C-H bending vibrations: Found in the fingerprint region (below 1500 cm⁻¹), which are highly specific to the substitution pattern on the aromatic rings.

Raman spectroscopy would complement the IR data, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This dual analysis provides a more complete vibrational profile of the molecule.

Table 2: Predicted Key Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Aliphatic C-H Stretch 3000 - 2850 IR, Raman
Aromatic C=C Stretch 1600 - 1450 IR, Raman
CH₂/CH₃ Bending 1470 - 1370 IR

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₆H₁₈), the exact molecular weight is 210.31 g/mol . mdpi.com

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a prominent molecular ion peak (M⁺) at m/z = 210. The fragmentation pattern would provide structural confirmation. Likely fragmentation pathways for this molecule include:

Loss of a methyl group (-CH₃): This would result in a significant fragment ion at m/z = 195 (M-15). This is often a very stable cation due to the formation of a tertiary carbocation or rearrangement to a stable aromatic cation.

Loss of an ethyl group (-C₂H₅): A peak at m/z = 181 (M-29) might be observed.

Retro-Diels-Alder reaction: Depending on the stability of the resulting fragments, this pathway could also be possible for the dihydro-fluorene ring system.

Analysis by high-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments with very high accuracy, confirming the molecular formula.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active Dihydrofluorenes

The structure of this compound contains a chiral center at the C1 carbon atom, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, particularly circular dichroism (CD), are essential for characterizing such chiral molecules. researchgate.net

CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers of a chiral molecule produce CD spectra that are mirror images of each other (equal in magnitude but opposite in sign). Therefore, CD spectroscopy can be used to:

Distinguish between the (R) and (S) enantiomers.

Determine the enantiomeric excess (ee) or optical purity of a sample.

Investigate the absolute configuration by comparing experimental spectra with those predicted by theoretical calculations.

For this compound, the CD spectrum would exhibit characteristic Cotton effects corresponding to the electronic transitions of the fluorene chromophore. The sign and intensity of these effects would be directly related to the stereochemistry at the C1 position.

X-ray Diffraction for Solid-State Structural Analysis and Crystal Engineering of Fluorene Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

Structural analysis of related fluorene derivatives, such as 9,9-dimethyl-9H-fluorene, reveals that the fluorene unit is largely planar, though minor twisting can occur due to packing effects in the crystal lattice. For the subject dihydrofluorene derivative, X-ray analysis would confirm the conformation of the partially saturated six-membered ring and the precise geometry around the sp³-hybridized C1 and C9 atoms.

Furthermore, this technique elucidates the intermolecular interactions, such as C-H···π interactions, that govern the packing of molecules in the crystal. This information is fundamental to crystal engineering, which aims to design solid-state materials with specific properties.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Quinine sulfate
9,10-Diphenylanthracene

Computational and Theoretical Studies on 1,9,9 Trimethyl 4,9 Dihydro 1h Fluorene and Analogs

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these techniques can predict molecular geometries, orbital energies, and various spectroscopic properties.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. researchgate.net It is particularly effective for determining the ground-state properties of medium to large organic molecules like dihydrofluorene derivatives.

DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. For fluorene-based systems, DFT can accurately model the slight twisting of the fluorene (B118485) unit that can be caused by bulky substituents at the C9 position or by packing effects in the solid state. mdpi.com

A key aspect of DFT analysis is the examination of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is a critical parameter, providing insight into the molecule's kinetic stability and electronic absorption characteristics. nih.gov For instance, in studies of related fluorene compounds, DFT calculations have been used to determine the HOMO and LUMO energy levels, which are essential for designing materials with specific electronic and optical properties. nih.govnih.gov Alkyl substituents, like the three methyl groups in 1,9,9-trimethyl-4,9-dihydro-1H-fluorene, are generally found to have a limited, though not negligible, influence on the electronic energy levels compared to more electronically active functional groups. nih.gov

Table 1: Representative Frontier Orbital Energies Calculated by DFT for a Dihydrofluorene Analog

Molecular OrbitalEnergy (eV)Description
LUMO+1-0.52Delocalized over the aromatic system
LUMO-1.15Primarily localized on the biphenyl (B1667301) moiety (π*)
HOMO-5.89Primarily localized on the biphenyl moiety (π)
HOMO-1-6.45Contributions from the dihydro bridge and π system

Note: Data is illustrative and based on typical values for similar fluorene derivatives.

While DFT is a workhorse, other quantum chemical methods also provide valuable insights. Ab initio and semi-empirical methods offer a spectrum of accuracy and computational expense. nih.govscribd.com

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2, or Coupled Cluster, CC2), are derived from first principles without experimental parameters. researchgate.netlibretexts.org They can provide highly accurate results, especially for calculating electron correlation effects which are important for excited states. researchgate.net These methods are computationally intensive, limiting their application to smaller molecules. However, they are invaluable for benchmarking other methods and for studying specific electronic phenomena where high accuracy is paramount. researchgate.netlibretexts.org

Semi-empirical methods (like AM1, PM3, or those based on the Neglect of Diatomic Differential Overlap, NDDO) are much faster than ab initio or DFT methods. wikipedia.org They employ parameters derived from experimental data to simplify calculations, particularly the computationally expensive two-electron integrals. libretexts.orgwikipedia.org While less accurate, their speed makes them suitable for preliminary calculations on very large molecules or for exploring broad potential energy surfaces (PES). scribd.com A PES maps the energy of a molecule as a function of its geometry, providing a landscape of stable conformations, transition states, and reaction pathways. Both ab initio and semi-empirical methods can be used to generate these surfaces, which are fundamental for understanding reaction mechanisms and conformational dynamics. nih.gov

Computational methods are widely used to predict various spectroscopic properties, aiding in the interpretation of experimental data.

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. These predictions are valuable for assigning experimental peaks and confirming molecular structures.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. nih.gov It computes the energies of vertical excitations from the ground state to various excited states. For dihydrofluorene systems, TD-DFT can predict the wavelength of maximum absorption (λ_max) corresponding to transitions like the HOMO-LUMO π → π* transition, which characterizes their UV-Vis spectra.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. DFT calculations can predict the IR spectrum by identifying the frequencies and intensities of the normal modes of vibration. nih.gov These predicted spectra can be compared with experimental Fourier-transform infrared (FTIR) spectra to identify characteristic peaks, such as C-H stretching from the methyl and aromatic groups, and C-C stretching within the fluorene skeleton. nih.gov

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

SpectroscopyParameterPredicted ValueCorresponding Functional Group/Transition
¹³C NMRChemical Shift (δ)30-45 ppmC9 (quaternary carbon)
¹H NMRChemical Shift (δ)1.1-1.4 ppmC9-CH₃ protons
UV-Visλ_max (TD-DFT)~265 nm, ~295 nmπ → π* transitions of the biphenyl chromophore
IRVibrational Frequency (ν)2950-3050 cm⁻¹C-H stretching (aromatic and aliphatic)

Note: These values are representative examples based on calculations for analogous structures.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Reaction Dynamics

While quantum chemical methods typically focus on static structures, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For a semi-flexible molecule like this compound, MD simulations can explore its conformational landscape. nih.gov This involves mapping the different spatial arrangements (conformations) the molecule can adopt and the energetic barriers between them. The simulations can reveal the dynamics of the dihydro bridge, which may exhibit puckering, and the rotational freedom of the methyl groups. By running simulations over nanoseconds or longer, it is possible to identify the most stable conformations and understand the pathways for conformational change. biorxiv.org

MD is also a powerful tool for studying reaction dynamics. By simulating a molecule's trajectory on a potential energy surface, researchers can observe the intricate atomic motions that occur during a chemical reaction, providing a level of detail that is often inaccessible to experiments. semanticscholar.org

Photochemistry and Excited State Theory in Dihydrofluorene Systems

The interaction of light with molecules is the domain of photochemistry. Computational methods are essential for understanding the complex processes that occur after a molecule absorbs a photon and enters an electronic excited state. researchgate.netyoutube.com

Substituted fluorene and dihydrofluorene structures can exhibit interesting photochemical properties. nih.gov Theoretical calculations of excited states are crucial for understanding their relaxation dynamics. nih.govrsc.org Upon photoexcitation, a molecule is promoted to a higher energy potential energy surface. From there, it can relax through various photophysical pathways, including fluorescence (emission of light) or non-radiative decay back to the ground state. youtube.com

A key mechanism for ultrafast non-radiative decay in polyatomic molecules is passage through a conical intersection (CI). wikipedia.orgnih.gov A CI is a point of degeneracy between two electronic potential energy surfaces (e.g., an excited state and the ground state). aps.org In the vicinity of a CI, the Born-Oppenheimer approximation breaks down, allowing for highly efficient electronic-to-vibrational energy transfer and a rapid return to the ground electronic state. aps.org

The location and accessibility of CIs on the potential energy surface are critical in determining a molecule's photostability and fluorescence quantum yield. researchgate.net For dihydrofluorene systems, computational studies can map the pathways leading from the initial photo-excited state to a CI. These pathways often involve specific molecular distortions, such as out-of-plane deformations of the aromatic rings. nih.govyoutube.com By understanding the geometry and energetics of these intersections, it is possible to predict how structural modifications, such as the addition of methyl groups, might influence the photochemical behavior of the molecule by altering the accessibility of these decay funnels. researchgate.netyoutube.com

Mechanism of Photoisomerization and Photoreactivity in Fluorene-Based Molecular Motors

The photoisomerization of fluorene-based molecular motors, a class of compounds including analogs of this compound, is a complex process governed by the interplay of electronic excited states and structural dynamics. nih.govrug.nl These motors, typically derived from chiral overcrowded alkenes, undergo light-driven unidirectional rotation around a central double bond. nih.govrug.nlsemanticscholar.org This process involves a sequence of photochemical and thermal steps that induce large-scale conformational changes. nih.govrug.nl

Computational studies, combining quantum chemical methods and molecular dynamics, have been instrumental in elucidating the rotational cycle of these motors. nih.govrug.nl A prototypical example studied is 9-(2,4,7-trimethyl-2,3-dihydro-1H-inden-1-ylidene)-9H-fluorene. nih.govrug.nlacs.org The mechanism involves the photoisomerization from a stable conformer to a metastable one. nih.govrug.nl

The key to this transformation lies in the topography of the ground (S₀) and first singlet excited state (S₁) potential energy surfaces (PES). acs.orgacs.orgfigshare.com Theoretical calculations reveal that upon photoexcitation, the molecule moves from the ground state to the excited state PES. The dynamics on the S₁ surface are not straightforward; instead, the system rapidly evolves towards a conical intersection (CI), a point where the S₀ and S₁ surfaces intersect. nih.govrug.nlnih.gov These CIs act as ultrafast funnels, enabling the molecule to transition non-radiatively back to the ground state. nih.gov

Molecular dynamics simulations show that factors like pyramidalization and the specific location of conical intersections are critical in determining the outcome of the photoisomerization. nih.govrug.nl For the fluorene motor, two key S₀–S₁ minimum-energy conical intersections have been identified, with the relaxation back to the ground state occurring predominantly through the lowest-energy CI, which is characterized by a significantly twisted central double bond and a pyramidalized carbon atom. figshare.com This passage through the CI can lead to the formation of either the original stable isomer or the new metastable isomer, with the branching ratio determining the efficiency of the forward rotation. nih.gov The entire operation cycle consists of four distinct steps: a photochemical isomerization (the power stroke) followed by a thermal helix inversion. semanticscholar.orgacs.org

Key Mechanistic Features of Photoisomerization in a Fluorene-Based Motor

Mechanistic FeatureDescriptionSignificanceSource(s)
Potential Energy Surfaces (PES)Calculations of the ground (S₀) and excited (S₁) singlet states are performed to map the energy landscape of the molecule.Identifies stable isomers, transition states, and pathways for isomerization. nih.gov, acs.org, rug.nl
Conical Intersections (CIs)Points where the S₀ and S₁ potential energy surfaces cross, providing a pathway for rapid, non-radiative decay from the excited state.Play a central role in the photo-conversion between stable and metastable conformers, acting as molecular funnels. nih.gov, rug.nl, figshare.com, nih.gov
Photochemical IsomerizationA light-induced transformation from a stable isomer to a metastable isomer. This is the "power stroke" of the motor.Drives the unidirectional rotation of the motor. acs.org, semanticscholar.org
Thermal Helix InversionA heat-induced step that follows photoisomerization, leading to a second stable isomer and completing one part of the rotational cycle.Ensures the unidirectionality of the overall rotational process. semanticscholar.org
PyramidalizationDistortion of the sp²-hybridized carbon atoms at the central double bond, which facilitates access to the conical intersection.A key structural change that influences the efficiency and dynamics of the photoisomerization. nih.gov, figshare.com

Quantum Yield Predictions and Kinetic Studies of Excited States

Theoretical and computational studies have been crucial for predicting the quantum yields and understanding the kinetics of the excited states in fluorene-based molecular motors. nih.govrug.nl The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, representing the fraction of absorbed photons that lead to the desired product. For fluorene motors, computational simulations provide quantum yields for both the forward (stable to metastable) and reverse (metastable to stable) photoisomerization processes. nih.govrug.nl

For the fluorene motor 9-(2,4,7-trimethyl-2,3-dihydro-1H-inden-1-ylidene)-9H-fluorene, molecular dynamics simulations have predicted a quantum yield of 0.92 for the photoisomerization from the stable conformer. nih.govrug.nl In contrast, the quantum yield for the reverse process is significantly lower, at only 0.40. nih.govrug.nl This difference in quantum yields is fundamental to understanding the composition of the photostationary state (PSS), which is the equilibrium mixture of isomers reached under continuous irradiation. nih.govrug.nl The higher quantum yield for the forward reaction explains why the stable isomer is efficiently converted to the metastable form. acs.org

Kinetic studies of the excited states focus on their lifetimes, which is the average time the molecule spends in the excited state before returning to the ground state. These lifetimes are typically in the picosecond (ps) timescale. Semiclassical Tully-type trajectory surface hopping (TSH) simulations combined with on-the-fly quantum-chemical calculations are employed to model these ultrafast dynamics. acs.orgfigshare.com

Simulations indicate that the average lifetime of the fluorene motor in the excited state is 1.40 ± 0.10 ps when starting from the stable conformer. nih.govrug.nl For the reverse photoisomerization, starting from the metastable conformer, the excited-state lifetime increases to 1.77 ± 0.13 ps. nih.govrug.nl These computationally derived lifetimes and the predicted photostationary state ratio are in good agreement with available experimental data, validating the theoretical models used. acs.orgfigshare.com

Computed Photochemical Properties of a Prototypical Fluorene Motor

PropertyProcessComputed ValueSource(s)
Quantum Yield (Φ)Forward Isomerization (Stable → Metastable)0.92 nih.gov, rug.nl
Reverse Isomerization (Metastable → Stable)0.40 nih.gov, rug.nl
Excited State Lifetime (τ)Forward Isomerization (from Stable)1.40 ± 0.10 ps nih.gov, rug.nl
Reverse Isomerization (from Metastable)1.77 ± 0.13 ps (or 1.79 ps) nih.gov, rug.nl, figshare.com
Photostationary State RatioStable : Metastable2.7 : 1 acs.org, figshare.com

Advanced Computational Methods for Predicting Chemical Reactivity and Selectivity

The prediction of chemical reactivity and selectivity in complex organic molecules like fluorene derivatives relies on a suite of advanced computational methods. nih.gov These methods range from high-level quantum mechanics (QM) calculations to machine learning (ML) models, providing powerful tools for understanding and predicting reaction outcomes. nih.govrsc.org

Quantum Mechanics (QM): QM methods, particularly Density Functional Theory (DFT), are foundational for studying chemical reactivity. semanticscholar.orgunifap.brresearchgate.net DFT allows for the calculation of the electronic structure of molecules, providing insights into electron and orbital interactions during bond-breaking and bond-forming processes. nih.gov By calculating properties such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential maps, and various reactivity descriptors (e.g., Fukui functions), researchers can identify the most probable sites for electrophilic or nucleophilic attack. semanticscholar.orgresearchgate.netmdpi.com These calculations help rationalize the reactivity and site selectivity observed in reactions like C-H functionalization. rsc.org

Machine Learning (ML): More recently, machine learning has emerged as a complementary approach to QM. nih.govrsc.org ML models can be trained on large datasets of known reactions to predict outcomes for new, unseen substrates. rsc.org For instance, graph-convolutional neural networks have been successfully used for the multitask prediction of site selectivity in aromatic C-H functionalization reactions. rsc.org These models learn complex relationships between the molecular structure (represented as a graph) and its reactivity, often achieving high accuracy. rsc.orgnih.gov A key advantage of ML is its speed; once trained, a model can make predictions in milliseconds, orders of magnitude faster than QM calculations. nih.gov

Development of Structure-Activity/Property Relationships via Theoretical Modeling

Theoretical modeling is a cornerstone in the development of structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) for fluorene derivatives. unifap.brnih.gov These models establish a correlation between the chemical structure of a molecule and its resulting biological activity or physicochemical properties. nih.gov

Computational chemistry provides a rich source of molecular descriptors that quantify the geometric and electronic properties of molecules. unifap.br For fluorene-based systems, DFT calculations are frequently used to determine key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moments, and molecular orbital distributions. mdpi.commdpi.com

By systematically modifying the fluorene core—for example, by adding different substituents at the C-2, C-7, or C-9 positions—researchers can observe the resulting changes in these computed descriptors. mdpi.commdpi.com For instance, adding electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels, which in turn influences the molecule's photophysical and electronic properties. mdpi.commdpi.com Theoretical calculations have shown that modifying the C-9 position to create dibenzofulvene derivatives dramatically reduces the HOMO-LUMO energy gap compared to the parent fluorene, a change that has significant implications for the material's potential applications. mdpi.com

These theoretical insights are then correlated with experimentally observed properties, such as absorption and emission spectra, fluorescence quantum yields, and charge transport characteristics. mdpi.com For example, DFT calculations can confirm that lower torsion angles between the central fluorene core and its substituents lead to a more planar molecule, which enhances π-conjugation and affects the photophysical properties. mdpi.com This synergy between theoretical modeling and experimental validation allows for the rational design of new fluorene derivatives with tailored properties for specific applications, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. mdpi.comnih.gov The development of these structure-property relationships is critical for accelerating the discovery of new functional materials and avoiding costly and time-consuming trial-and-error synthesis. nih.gov

Applications and Advanced Research Areas of Dihydrofluorene Based Compounds

Dihydrofluorenes in the Design and Construction of Molecular Machines and Motors

Molecular machines are nanoscale devices, often single molecules or molecular assemblies, designed to perform mechanical work in response to external stimuli. Light-driven molecular rotary motors, a prominent class of these machines, convert light energy into controlled, unidirectional rotational motion. The fluorene (B118485) scaffold has been identified as a critical component in the design of these motors.

Quantum chemical and molecular dynamics studies on fluorene-based motors have provided a detailed picture of their rotational dynamics. These studies reveal that conical intersections are central to the photo-conversion mechanism. The analysis of the electronic structure and dynamics holds significant implications for the future design of more efficient molecular motors.

PropertyStable to Metastable IsomerizationMetastable to Stable Isomerization
Excited State Lifetime 1.40 ± 0.10 ps1.77 ± 0.13 ps
Quantum Yield 0.920.40

A summary of the photoisomerization dynamics for a fluorene-based molecular rotary motor.

The controlled motion generated by these surface-grafted motors can be harnessed for various applications, such as directing the differentiation of stem cells by dynamically interacting with adsorbed proteins. nycu.edu.tw This demonstrates the potential of translating molecular-level motion into macroscopic functional outcomes.

Integration of Dihydrofluorene Scaffolds in Organic Electronic Devices and Materials

The exceptional photophysical properties of fluorene derivatives, particularly their high photoluminescence quantum yields and thermal stability, make them prime candidates for use in organic electronic devices. umich.edu Polymers incorporating the fluorene unit, known as polyfluorenes, are especially significant in this field. wikipedia.org

Polyfluorenes are renowned for their efficient blue light emission, a crucial component for full-color displays and solid-state lighting. nycu.edu.tw The rigid backbone of polyfluorenes prevents non-radiative decay, leading to high fluorescence efficiencies. However, a significant challenge with early polyfluorene homopolymers was their tendency to form aggregates or "excimers" during device operation, which causes a red-shift in the emission and reduces color purity and device efficiency. wikipedia.org

To overcome this, researchers have developed copolymers or incorporated bulky side groups at the C-9 position of the fluorene unit. This structural modification minimizes close chain packing and suppresses excimer formation. For instance, a copolymer incorporating bulky hole-transporting (triphenylamine) and electron-transporting (oxadiazole) pendant groups showed a stable, pure blue emission even after prolonged thermal annealing. nycu.edu.tw This approach also improves charge injection and transport balance within the device, leading to significantly enhanced performance. nycu.edu.tw Fluorene-based oligomers have also been developed as highly efficient and stable blue emitters, demonstrating the versatility of the fluorene scaffold. umich.edu

Emitting MaterialMax. External Quantum Efficiency (EQE)Max. Luminance (cd/m²)Color (CIE Coordinates)
Polyfluorene with bipolar pendants nycu.edu.tw1.21%4,080Bright Blue
Fluorene oligomer (D2) umich.edu6.1%15,900Pure Blue
Fluorene oligomer (D3) umich.edu4.5%19,416Pure Blue
Polyfluorene host with sidechain dopant aip.org3.54%>5,450Blue (0.15, 0.19)
Fluorene derivative end-capped with arylaminofluorenylethylenes nih.gov12.8 cd/A (Luminous Eff.)40,800Blue (0.188, 0.372)

Performance characteristics of various fluorene-based materials in OLEDs.

In the field of organic photovoltaics, fluorene-based copolymers are widely used as the electron-donating material in the active layer of bulk heterojunction solar cells. nih.gov A successful strategy for improving OPV performance involves creating low band-gap polymers by alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone. tandfonline.com The fluorene unit typically serves as part of the electron-rich segment.

By copolymerizing fluorene-thiophene units with electron-accepting moieties like benzothiadiazole (BT), oxadiazole (OX), or triazole (TZ), researchers can tune the polymer's absorption spectrum to better match solar radiation and optimize the energy levels for efficient charge transfer to an acceptor material like PCBM. nih.govtandfonline.com The performance of these devices can be further enhanced through device engineering, such as thermal annealing. tandfonline.com

The charge transport properties of polyfluorenes are also a critical area of study. Research has shown that poly(9,9-dioctylfluorene) can form a unique, more ordered supramolecular structure known as the β-phase. aps.org This β-phase acts as an energetically favorable environment for charge carriers, leading to higher charge carrier mobility compared to the amorphous glassy phase. aps.org Enhancing this supramolecular order is a key strategy for improving the performance of polyfluorene-based electronic devices. aps.org

Polymer DonorAcceptorPower Conversion Efficiency (PCE)
Fluorene-thiophene-TPA-TZ copolymer (P5) tandfonline.comPCBM0.33%
F8T2-OPTAN copolymer nih.govPC₇₁BM (1:2 ratio)1.22%
F8T2-OPTAN copolymer nih.govPC₇₁BM (1:1 ratio)0.68%

Performance of fluorene-based copolymers in organic photovoltaic devices.

Dihydrofluorene Derivatives as Functional Components in Sensing and Detection Systems

The high fluorescence quantum yield of the fluorene core makes it an excellent signaling unit for chemosensors. acs.org These sensors operate via fluorescence quenching or enhancement upon binding of a target analyte to a receptor unit attached to the fluorene scaffold. This mechanism has been effectively used to detect a range of analytes, from metal ions to explosives.

For instance, fluorene derivatives functionalized with a macrocyclic receptor have been shown to be highly sensitive and selective probes for zinc ions (Zn²⁺). nih.govnih.govacs.org The binding of Zn²⁺ to the receptor alters the electronic properties of the molecule, leading to a measurable change in its absorption and fluorescence spectra. nih.govacs.org Such probes can offer a good dynamic range for detecting Zn²⁺, making them candidates for applications in biological imaging. nih.govacs.org

Another critical application is the detection of nitroaromatic compounds, which are common components of explosives. Conjugated polymers based on fluorene are particularly effective for this purpose. nih.gov When a thin film of a polyfluorene is exposed to the vapor of an explosive like 2,4,6-trinitrophenol (TNP) or dinitrotoluene (DNT), the fluorescence of the polymer is significantly quenched. nih.govmdpi.com This quenching occurs because the electron-deficient nitroaromatic molecules interact with the electron-rich polymer, creating a pathway for non-radiative energy transfer. This principle has been used to develop highly sensitive sensors with detection limits down to the picomolar level for TNP in aqueous solutions. nih.gov The performance of these sensors can even be integrated into organic laser-based detection systems, where exposure to explosive vapor increases the laser threshold and reduces its efficiency, providing a clear sensing signal. st-andrews.ac.ukbohrium.comresearchgate.net

Sensor TypeAnalyte DetectedKey Finding / Limit of Detection
Fluorene-based probe nih.govacs.orgZinc ions (Zn²⁺)Ratiometric detection with a dynamic range of 10⁻⁴ to 10⁻⁶ M.
Conjugated fluorene polymers (CPs) nih.gov2,4,6-Trinitrophenol (TNP)Highly sensitive fluorescence quenching with a detection limit of 3.2 pM.
Polyfluorene Laser st-andrews.ac.ukbohrium.comNitroaromatic vaporsLaser emission falls to 60% of its initial value in 46 seconds upon exposure.

Examples of dihydrofluorene-based derivatives in sensing applications.

Supramolecular Assemblies and Self-Assembled Systems Featuring Dihydrofluorene Units

The planar and rigid nature of the fluorene molecule promotes intermolecular interactions, particularly π-π stacking, which drives the spontaneous organization of molecules into ordered, higher-level structures. researchgate.net This process, known as self-assembly, is a cornerstone of supramolecular chemistry and is used to create functional materials from dihydrofluorene-based building blocks.

Bolaamphiphilic fluorene oligomers, which have hydrophilic groups at both ends of a rigid hydrophobic core, can self-assemble in water to form highly fluorescent nanoparticles. rsc.org By co-assembling different oligomers, energy transfer can occur between them, allowing for the creation of nanoparticles with emission colors that can be tuned across the entire visible spectrum, including pure white light. rsc.orgnih.gov The size and dynamics of these self-assembled structures can be controlled by modifying the side chains on the fluorene units. tue.nl These tunable fluorescent nanoparticles are promising for applications in biosensing and imaging. nih.gov

Furthermore, by attaching appropriate side chains, fluorene and fluorenone derivatives can be designed to exhibit liquid crystalline behavior. tandfonline.comrsc.org These materials combine the properties of liquids (fluidity) and crystals (order), forming ordered phases (mesophases) over specific temperature ranges. rsc.orgtandfonline.com The incorporation of the fluorene core can lead to the formation of various mesophases, such as smectic A and smectic C* phases. tandfonline.com The strong luminescence of the fluorene core can be modulated by the phase of the material, with drastic changes in the emission spectrum observed at phase transitions, offering a route to temperature-sensitive optical materials. rsc.org

Dihydrofluorenes as Ligands in Organometallic Chemistry and Catalysis

In organometallic chemistry, the deprotonated form of fluorene, the fluorenyl anion, serves as a versatile ligand for a wide range of metals. rsc.orgrsc.org Fluorenyl complexes of Group 4 metals like zirconium and hafnium have garnered significant attention as highly active catalysts for olefin polymerization. rsc.orgrsc.org

A key feature of the fluorenyl ligand is its versatile bonding potential, which allows it to easily switch its coordination mode to the metal center, a phenomenon known as "ring slippage" (e.g., changing from η⁵ to η³ to η¹ coordination). rsc.orgrsc.org This flexibility can open up coordination sites on the metal during a catalytic cycle, potentially increasing catalytic activity. The bulky nature of the fluorenyl ligand also plays a crucial role; it can help separate the cationic metal center from the counter-anion (e.g., from the methylaluminoxane (B55162) cocatalyst), leading to a more active catalytic species. rsc.org

By incorporating the fluorenyl ligand into bridged structures (ansa-metallocenes), chemists can precisely control the geometry and symmetry of the catalyst. This, in turn, influences the stereospecificity of the polymerization, allowing for the synthesis of polymers with specific microstructures (e.g., isotactic or syndiotactic polypropylene). rsc.org The unique electronic and steric properties of fluorenyl ligands continue to make them a subject of intense research in the development of next-generation polymerization catalysts. researchgate.net

Future Directions and Interdisciplinary Prospects in Dihydrofluorene Research

The field of dihydrofluorene-based compounds, a subset of the broader fluorene chemical family, is poised for significant advancements, driven by the unique structural and electronic properties of this molecular scaffold. While specific research on 1,9,9-Trimethyl-4,9-dihydro-1H-fluorene is not extensively documented in publicly available literature, the trajectory of research on analogous dihydrofluorene and fluorene derivatives provides a clear indication of future directions and burgeoning interdisciplinary applications. These prospects are largely centered on materials science, medicinal chemistry, and the development of novel functional molecules.

The core structure of fluorene, a tricyclic aromatic hydrocarbon, offers a rigid and planar framework that is highly amenable to functionalization. This adaptability has established fluorene derivatives as crucial components in a variety of high-performance applications. jinjingchemical.comtue.nl Dihydrofluorene compounds, such as the subject of this article, retain the fundamental fluorene skeleton but with a partially saturated five-membered ring, which can influence the molecule's conformational flexibility and electronic properties.

Future research is anticipated to increasingly focus on leveraging the tunable characteristics of dihydrofluorene derivatives for next-generation technologies. The demand for advanced materials in electronics and specialized coatings, for instance, continues to propel the investigation of fluorene-based polymers and small molecules. datainsightsmarket.com The global market for fluorene highlights its widespread use in organic synthesis, polymers, dyes, and pharmaceuticals, indicating a stable foundation for future growth and innovation. jinjingchemical.com

An expanding area of investigation lies in the synthesis of novel, air-stable, and solution-processable dihydrofluorene-based materials for organic electronics. rsc.org Researchers are designing and synthesizing bipolar charge transporting materials, which are crucial for the development of more efficient and durable organic light-emitting diodes (OLEDs) and other electronic devices. rsc.orgmdpi.com The ability to fine-tune the electronic properties of these molecules through strategic substitution on the fluorene core is a key driver of this research.

In the realm of medicinal chemistry, fluorene derivatives have demonstrated a wide range of biological activities, and this is expected to be a significant avenue for future dihydrofluorene research. The introduction of fluorine atoms or fluorine-containing functional groups into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.gov Given that over 20% of marketed drugs contain fluorine, the exploration of fluorinated dihydrofluorene compounds as potential therapeutic agents presents a promising interdisciplinary prospect, merging organic synthesis with pharmacology and clinical research. researchgate.net

The development of innovative synthetic methodologies will also be a critical component of future research. Efficient and selective C-H functionalization and C-C bond formation techniques are continually being sought to enable the synthesis of complex dihydrofluorene derivatives with precisely controlled architectures. researchgate.net These advancements will facilitate the creation of a wider array of compounds for screening in various applications, from materials science to drug development.

Interdisciplinary collaborations will be paramount in realizing the full potential of dihydrofluorene research. The synergy between chemists, materials scientists, physicists, and biologists will be essential for designing, synthesizing, and characterizing new materials and for understanding their structure-property relationships. For example, the development of dihydrofluorene-based fluorescent probes for biological imaging would require expertise in organic synthesis, photophysics, and cell biology.

While the specific applications of This compound remain to be elucidated, the broader trends in fluorene and dihydrofluorene research suggest a future rich with possibilities. The continued exploration of this versatile chemical scaffold is likely to yield novel materials and molecules with significant societal impact.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.